2-chlorophenyl 2,4-dinitrobenzoate
Overview
Description
2-chlorophenyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C13H7ClN2O6. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chlorophenyl group and the hydrogen atoms of the benzene ring are substituted with nitro groups at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with 2-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrobenzoic acid and 2-chlorophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction: The major product is the corresponding amino derivative.
Hydrolysis: The products are 2,4-dinitrobenzoic acid and 2-chlorophenol.
Scientific Research Applications
2-chlorophenyl 2,4-dinitrobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 2,4-dinitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro groups on the benzene ring are electron-withdrawing, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The ester bond in the molecule can also undergo hydrolysis, leading to the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenyl benzoate: Similar in structure but lacks the chlorine atom, making it less reactive towards nucleophiles.
2-chlorophenyl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.
2,4-dinitrobenzoic acid: The parent acid of the compound, used in various chemical reactions and as a precursor in synthesis.
Uniqueness
2-chlorophenyl 2,4-dinitrobenzoate is unique due to the presence of both nitro groups and a chlorine atom, which significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
(2-chlorophenyl) 2,4-dinitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O6/c14-10-3-1-2-4-12(10)22-13(17)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIAEZQGOGOTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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